molecular formula C22H21N3O2S B2707996 1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1286732-17-9

1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2707996
CAS No.: 1286732-17-9
M. Wt: 391.49
InChI Key: HVLJMCRGKHBKGH-UHFFFAOYSA-N
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Description

1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic organic molecule characterized by its complex structure, which includes a benzo[d]thiazole moiety linked to a piperidine ring and an indole derivative. This unique combination of functional groups suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H18N2O2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure comprises:

  • Benzo[d]thiazole : Known for its antimicrobial and anticancer properties.
  • Piperidine : Often involved in modulating neurotransmitter systems.
  • Indole : Associated with various biological activities, including anti-inflammatory and anticancer effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Many derivatives containing benzo[d]thiazole and indole rings have demonstrated significant anticancer properties, particularly against breast cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range .
  • Antimicrobial Properties : The presence of the thiazole ring often correlates with enhanced antimicrobial activity against various pathogens, including bacteria and fungi .
  • Anti-inflammatory Effects : Compounds featuring indole moieties have been noted for their ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Anticancer Studies

A study evaluating the anticancer activity of similar compounds reported that derivatives with benzo[d]thiazole moieties inhibited the proliferation of cancer cells by inducing apoptosis. For instance, certain compounds showed IC50 values as low as 1.27 μM against MCF-7 cells, indicating potent anticancer effects .

Antimicrobial Activity

The antimicrobial properties were assessed using minimum inhibitory concentration (MIC) assays. Compounds structurally related to this compound exhibited MIC values ranging from 6.25 μg/mL to 32 μg/mL against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli .

Case Study 1: Anticancer Activity in Breast Cancer

A series of compounds derived from benzo[d]thiazole were synthesized and evaluated for their anticancer effects on MCF-7 breast cancer cells. The most active derivatives inhibited cell growth significantly, with mechanisms involving the downregulation of key survival pathways such as AKT and mTOR signaling .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial activity of thiazole-containing compounds against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that certain derivatives had MIC values significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Data Summary Table

Biological ActivityCompound StructureNotable Findings
AnticancerBenzo[d]thiazole + IndoleIC50 values as low as 1.27 μM against MCF-7 cells
AntimicrobialBenzo[d]thiazole + PiperidineMIC values ranging from 6.25 to 32 μg/mL against various pathogens
Anti-inflammatoryIndole derivativesSignificant inhibition of inflammatory markers

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c26-21(15-25-12-9-16-5-1-3-7-19(16)25)24-13-10-17(11-14-24)27-22-23-18-6-2-4-8-20(18)28-22/h1-9,12,17H,10-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLJMCRGKHBKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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